molecular formula C9H11FN2O B3292064 3-[(4-Fluorophenyl)amino]propanamide CAS No. 875858-84-7

3-[(4-Fluorophenyl)amino]propanamide

Cat. No.: B3292064
CAS No.: 875858-84-7
M. Wt: 182.19 g/mol
InChI Key: ONRYUHZLQGECAO-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]propanamide is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol This compound is characterized by the presence of a fluorophenyl group attached to an amino-propanamide moiety

Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)amino]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with acrylamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)amino]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a probe in biochemical assays. In medicine, it is explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways . Additionally, in the industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)amino]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways involved in various physiological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-[(4-Fluorophenyl)amino]propanamide can be compared with other similar compounds, such as 3-[(4-chlorophenyl)amino]propanamide and 3-[(4-bromophenyl)amino]propanamide These compounds share a similar structural framework but differ in the substituent attached to the phenyl ring

Properties

IUPAC Name

3-(4-fluoroanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRYUHZLQGECAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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